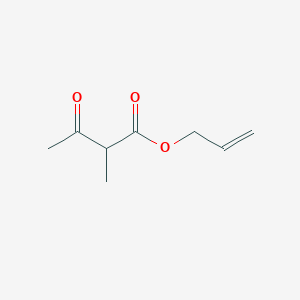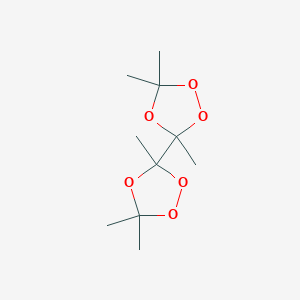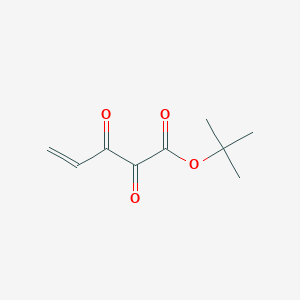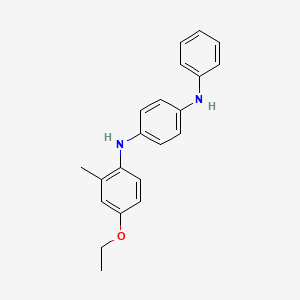
N~1~-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine is an organic compound with a complex structure that includes ethoxy, methyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxy-2-methylaniline with benzene-1,4-diamine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N~1~-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism by which N1-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(4-Ethoxy-2-methylphenyl)-2-methylpropan-2-ylacetamide
- N-(4-Ethoxy-2-methylphenyl)-N3-methyl-β-alaninamide
Uniqueness
N~1~-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
114068-53-0 |
|---|---|
Formule moléculaire |
C21H22N2O |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
4-N-(4-ethoxy-2-methylphenyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C21H22N2O/c1-3-24-20-13-14-21(16(2)15-20)23-19-11-9-18(10-12-19)22-17-7-5-4-6-8-17/h4-15,22-23H,3H2,1-2H3 |
Clé InChI |
OTPYNBVXESMDOW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide](/img/structure/B14303077.png)
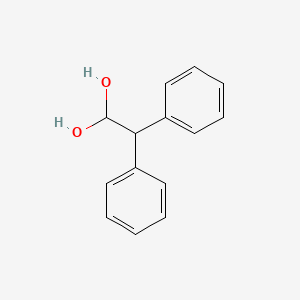
![N-[(Furan-2-yl)methylidene]nitramide](/img/structure/B14303081.png)
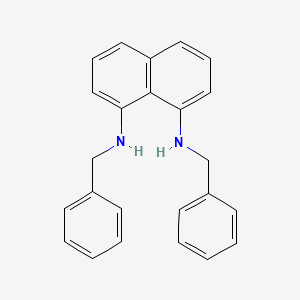
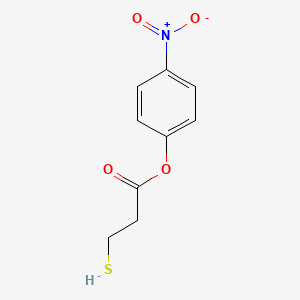
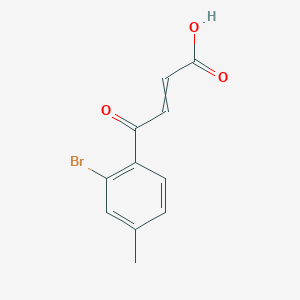
![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
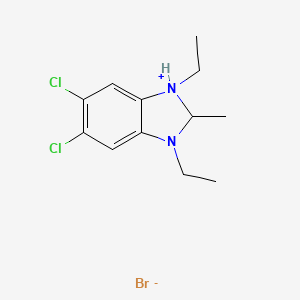
![Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane](/img/structure/B14303127.png)
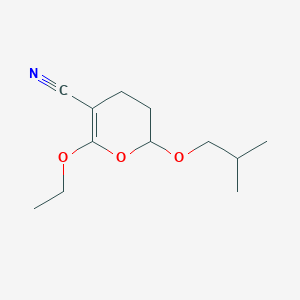
![4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid](/img/structure/B14303137.png)
